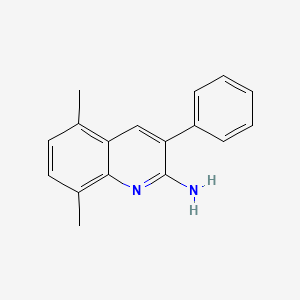

5,8-Dimethyl-3-phenylquinolin-2-amine

Description

Significance of the Quinoline (B57606) Heterocycle in Contemporary Chemical Research

The quinoline heterocycle is a foundational structural motif in medicinal chemistry, largely due to its presence in numerous natural products and synthetic compounds with diverse and potent biological activities. orientjchem.orgbiointerfaceresearch.com Quinoline and its derivatives are known to exhibit a wide spectrum of pharmacological properties, including antimalarial, anticancer, antibacterial, anti-inflammatory, and antiviral effects. orientjchem.orgrsc.org

The success of quinoline-based drugs, such as the antimalarial quinine (B1679958) and chloroquine, and the antibacterial fluoroquinolones like ciprofloxacin, has cemented the quinoline core as a critical pharmacophore. biointerfaceresearch.com This has spurred continuous research into novel derivatives, aiming to enhance efficacy, overcome drug resistance, and reduce side effects. Researchers actively investigate how modifications to the quinoline skeleton influence its interaction with biological targets, making it a versatile platform for the design of new therapeutic agents. orientjchem.org The ability of the quinoline ring system to be readily functionalized allows for the fine-tuning of its electronic and steric properties, enabling the development of targeted therapies. orientjchem.org

Rationale for Investigating Substituted Quinoline Structures: The Case of 5,8-Dimethyl-3-phenylquinolin-2-amine

The investigation into specifically substituted quinolines like this compound is driven by the principle of structure-activity relationships (SAR), where specific functional groups at defined positions on the core scaffold are known to impart or modulate biological activity. While direct research on this exact compound is not extensively published, a rationale for its study can be constructed by examining its constituent parts.

The 2-Aminoquinoline (B145021) Scaffold: The 2-aminoquinoline moiety is a key building block in many biologically active molecules. researchgate.netresearchgate.netbenthamdirect.com Its presence is crucial for the activity of certain kinase inhibitors and other therapeutic agents. The development of efficient synthetic routes to 2-aminoquinoline derivatives is an active area of research, highlighting the perceived value of this structural unit in drug discovery programs. adelaide.edu.au

The 3-Phenyl Substituent: The introduction of an aryl group, such as phenyl, at the 3-position of a heterocyclic core is a common strategy in medicinal chemistry to explore interactions with hydrophobic pockets in biological targets. Phenylquinolines have been investigated for various activities, including potential anticancer properties. nih.govresearchgate.net For instance, research on other quinoline derivatives has shown that a phenyl group at certain positions can be important for potent biological inhibition. orientjchem.org

Therefore, the synthesis and study of this compound would be a logical step in the exploration of new chemical space, combining three structural motifs that have independently shown promise in the development of pharmacologically active agents.

Historical Context of Quinoline Derivative Research Relevant to the Compound

The history of quinoline chemistry is rich, with many foundational synthesis methods dating back to the late 19th century. These classic name reactions remain relevant and often form the basis for modern synthetic strategies. The discovery and development of these methods were driven by the burgeoning dye industry and early studies into natural alkaloids.

Several key synthetic routes have been established for the construction of the quinoline core:

| Synthesis Method | Year Reported | Reactants | Typical Product |

|---|---|---|---|

| Skraup Synthesis | 1880 | Aniline (B41778), glycerol, sulfuric acid, and an oxidizing agent | Quinoline |

| Doebner-von Miller Reaction | 1881 | Aniline and α,β-unsaturated carbonyl compounds | Substituted quinolines |

| Friedländer Synthesis | 1882 | 2-aminobenzaldehyde or 2-aminobenzophenone (B122507) with a compound containing a reactive α-methylene group | Substituted quinolines |

| Combes Quinoline Synthesis | 1888 | Aniline and a β-diketone | 2,4-disubstituted quinolines |

| Gould-Jacobs Reaction | 1939 | Aniline and an ethoxymethylenemalonate derivative | 4-hydroxyquinolines |

These methods, and their numerous modern variations, provide chemists with a versatile toolkit for accessing a wide range of substituted quinoline derivatives. The synthesis of a polysubstituted compound like this compound would likely employ a variation of these foundational reactions, tailored to achieve the specific substitution pattern required.

Structure

3D Structure

Properties

CAS No. |

948292-57-7 |

|---|---|

Molecular Formula |

C17H16N2 |

Molecular Weight |

248.32 g/mol |

IUPAC Name |

5,8-dimethyl-3-phenylquinolin-2-amine |

InChI |

InChI=1S/C17H16N2/c1-11-8-9-12(2)16-14(11)10-15(17(18)19-16)13-6-4-3-5-7-13/h3-10H,1-2H3,(H2,18,19) |

InChI Key |

MBACWUOXVZUNTE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C=C(C(=NC2=C(C=C1)C)N)C3=CC=CC=C3 |

Origin of Product |

United States |

Advanced Synthetic Approaches to 5,8 Dimethyl 3 Phenylquinolin 2 Amine and Analogues

Retrosynthetic Analysis of the 5,8-Dimethyl-3-phenylquinolin-2-amine Scaffold

Retrosynthetic analysis provides a logical framework for deconstructing a target molecule into simpler, commercially available starting materials. The primary disconnection strategy for the this compound scaffold is based on the well-established Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.

Figure 1: Retrosynthetic Disconnection of this compound

The key disconnection (bond a) breaks the pyridine (B92270) ring of the quinoline (B57606) system, leading to two precursor fragments: 2-amino-3,6-dimethylbenzaldehyde (B15313100) (2) and phenylacetonitrile (B145931) (3) . This disconnection corresponds to the Friedländer synthesis, a powerful and convergent method for constructing polysubstituted quinolines.

Synthon 1: An acyl cation equivalent at the C2 position and a nucleophilic nitrogen.

Synthon 2: A carbanion equivalent alpha to a phenyl group and a nitrile group.

Starting Material (2): 2-amino-3,6-dimethylbenzaldehyde can be prepared from 2,5-dimethylaniline (B45416) through a series of standard organic transformations, such as formylation and subsequent reduction or other directed ortho-metalation strategies.

Starting Material (3): Phenylacetonitrile is a readily available commercial reagent.

This retrosynthetic pathway is highly convergent and relies on a robust and well-documented cyclization strategy, making it an attractive approach for the synthesis of the target molecule.

Classical and Modern Synthetic Routes for Quinoline Ring Formation Applicable to Substituted Derivatives

A multitude of named reactions have been developed for the synthesis of the quinoline core. These can be broadly categorized into classical methods, which have been refined over decades, and modern techniques that offer improved efficiency, selectivity, and sustainability.

| Classical Quinoline Synthesis | Description | Applicability to Target Scaffold |

| Friedländer Synthesis | Condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, typically under acid or base catalysis. | Highly applicable, as identified in the retrosynthetic analysis. |

| Combes Synthesis | Reaction of an aniline (B41778) with a β-diketone under acidic conditions. | Applicable for analogues, but would require a different substitution pattern on the aniline precursor. |

| Doebner-von Miller Reaction | Reaction of an aniline with an α,β-unsaturated carbonyl compound. | A versatile method, though controlling regioselectivity with substituted anilines can be a challenge. |

| Pfitzinger Reaction | Condensation of isatin (B1672199) with a carbonyl compound in the presence of a base to yield quinoline-4-carboxylic acids. | Less direct for the target molecule, as it introduces a carboxylic acid group at the 4-position that would need to be removed. |

Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a product that incorporates the majority of the atoms from the starting materials. wikipedia.org

Povarov Reaction: This reaction is an aza-Diels-Alder reaction between an aniline, an aldehyde, and an electron-rich alkene to form tetrahydroquinolines, which can be subsequently oxidized to quinolines. This method is valuable for creating diverse quinoline libraries.

Gewald Reaction: The Gewald reaction is a well-known MCR for the synthesis of 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester, and elemental sulfur. derpharmachemica.comnih.gov It is not a direct method for the synthesis of quinolines and is therefore not typically applied for this scaffold. derpharmachemica.comnih.gov

Ugi Reaction: The Ugi four-component reaction (U-4CR) can be ingeniously coupled with a subsequent metal-catalyzed intramolecular arylation to construct quinoline scaffolds. mdpi.comrsc.org This two-step sequence allows for the rapid assembly of complex, polycyclic quinoline derivatives from simple, commercially available starting materials. mdpi.com

Modern synthetic chemistry heavily relies on transition-metal catalysis to form C-C and C-N bonds with high efficiency and selectivity.

Palladium-Catalyzed Synthesis: Palladium catalysts are widely used for quinoline synthesis. Methods include the oxidative cyclization of aryl allyl alcohols and anilines, the annulation of o-iodoanilines with propargyl alcohols, and cascade reactions involving isocyanide insertion. mdpi.comnih.govresearchgate.net A notable approach is the one-pot synthesis from 2-amino aromatic ketones and alkynes, offering an alternative to the Friedländer synthesis for polysubstituted quinolines. nih.gov

Copper-Catalyzed Synthesis: Copper catalysts offer a cost-effective and efficient alternative for quinoline synthesis. Domino reactions of enaminones with 2-halobenzaldehydes, catalyzed by copper, provide access to various quinoline derivatives. Copper-catalyzed three-component cascade cyclizations have also been developed to synthesize functionalized quinolines from simple starting materials.

The use of non-conventional energy sources can dramatically accelerate reaction rates, improve yields, and lead to cleaner reactions.

Microwave-Assisted Synthesis: Microwave irradiation has been successfully applied to classical quinoline syntheses, such as the Friedländer reaction. For instance, using neat acetic acid as both solvent and catalyst with microwave irradiation can achieve quinoline synthesis in as little as 5 minutes in excellent yield, which is a significant improvement over conventional heating methods that can take several days. Ionic liquids can also be used in conjunction with microwave heating to further enhance reaction efficiency.

Ultrasound-Promoted Synthesis: Sonication provides an alternative energy source for promoting chemical reactions. Ultrasound has been shown to efficiently catalyze the condensation reaction of isatins with ketones in aqueous media using basic ionic liquids, leading to the formation of quinolines under mild conditions and with shorter reaction times. derpharmachemica.com This technique is particularly noted for its green credentials and high selectivity.

The principles of green chemistry aim to reduce the environmental impact of chemical processes. Key strategies in quinoline synthesis include the use of environmentally benign solvents and catalysts.

Synthesis in Water: Water is an ideal green solvent due to its non-toxic, non-flammable, and inexpensive nature. Several quinoline syntheses, including the Friedländer reaction, have been successfully performed in water, often without the need for any catalyst. nih.gov These methods offer simple workup procedures and avoid the use of volatile organic compounds.

Use of Ionic Liquids: Ionic liquids (ILs) are salts with low melting points that are considered green solvents due to their negligible vapor pressure and high thermal stability. They can act as both the solvent and the catalyst in quinoline synthesis. For example, 1-butylimidazolium tetrafluoroborate (B81430) has been found to be an excellent medium for the Friedländer annulation, proceeding under mild, catalyst-free conditions. The recyclability of ionic liquids further enhances their environmental credentials.

Regioselective Functionalization Strategies for this compound

Once the core quinoline scaffold is assembled, subsequent functionalization is often necessary to modulate its properties. Regioselective functionalization of the pre-formed this compound ring is dictated by the electronic nature and directing effects of the existing substituents.

The quinoline ring system has distinct electronic properties. The pyridine ring is generally electron-deficient and susceptible to nucleophilic attack, while the benzene (B151609) ring is more electron-rich and undergoes electrophilic substitution. The substituents on the target molecule significantly influence this reactivity:

Amino Group (at C2): This is a powerful activating group and is ortho-, para- directing for electrophilic aromatic substitution.

Methyl Groups (at C5 and C8): These are weakly activating, ortho-, para- directing groups.

Phenyl Group (at C3): This group can influence the steric accessibility of adjacent positions.

Table of Expected Reactivity for Electrophilic Aromatic Substitution:

| Position | Activating/Deactivating Groups | Predicted Reactivity | Notes |

| C4 | Activated by the C2-amino group (ortho). | Highly susceptible to electrophilic attack. | Steric hindrance from the C3-phenyl group might play a role. |

| C6 | Activated by the C5-methyl group (ortho) and C8-methyl group (para). | Susceptible to electrophilic attack. | |

| C7 | Activated by the C8-methyl group (ortho) and C5-methyl group (para). | Susceptible to electrophilic attack. |

Modern methods for regioselective functionalization often rely on C-H activation, which allows for the direct introduction of functional groups without the need for pre-functionalized substrates. nih.gov Transition metal catalysis (e.g., with palladium, rhodium, or copper) can be employed to direct functionalization to specific C-H bonds, often guided by the coordinating ability of the nitrogen atom in the quinoline ring or the amino group. nih.gov For example, metal-catalyzed C-H activation can be used to introduce aryl, alkyl, or other functional groups at positions that are not readily accessible through classical electrophilic substitution.

Derivatization Strategies for Enhancing Molecular Diversity around the this compound Core

The this compound scaffold serves as a versatile template for the generation of diverse molecular architectures through targeted derivatization. The presence of multiple reactive sites—the exocyclic amino group at the C2 position, the quinoline ring system, and the peripheral phenyl group at the C3 position—allows for a wide array of chemical modifications. These modifications are crucial for exploring the structure-activity relationships (SAR) of this class of compounds in various chemical and biological contexts. Key strategies focus on N-functionalization of the amino group, C-H functionalization of the quinoline core, and substitution on the C3-phenyl ring.

Functionalization of the 2-Amino Group

The primary amine at the C2 position is the most nucleophilic site and thus a prime target for derivatization. Common strategies include N-acylation, N-alkylation, N-arylation, and the formation of urea (B33335) or thiourea (B124793) analogues.

N-Acylation: The reaction of this compound with various acylating agents such as acyl chlorides or anhydrides, in the presence of a base (e.g., pyridine, triethylamine), readily yields the corresponding N-acyl derivatives. This approach allows for the introduction of a wide range of aliphatic and aromatic acyl groups, modulating the steric and electronic properties of the molecule. researchgate.net

N-Alkylation: Direct alkylation of the 2-amino group can be achieved using alkyl halides. wikipedia.org However, this reaction can sometimes lead to mixtures of mono- and di-alkylated products. masterorganicchemistry.com More controlled methods, such as reductive amination with aldehydes or ketones, or ruthenium-catalyzed N-alkylation using alcohols, provide cleaner routes to mono-alkylated secondary amines. nih.gov

N-Arylation: Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, are powerful methods for forming C-N bonds. acs.org This strategy enables the coupling of the 2-aminoquinoline (B145021) core with a broad spectrum of aryl and heteroaryl halides or triflates, significantly expanding molecular diversity.

Urea and Thiourea Formation: Reacting the parent amine with isocyanates or isothiocyanates provides a straightforward route to N,N'-disubstituted ureas and thioureas, respectively. These functional groups can act as hydrogen bond donors and acceptors, which can be critical for molecular recognition processes.

Interactive Data Table: Derivatization of the 2-Amino Group

| Reaction Type | Reagent (Generic) | Product Structure (Generic) | Notes |

| N-Acylation | R-COCl | Introduces an amide linkage. R can be alkyl or aryl. | |

| N-Alkylation | R-X (X=Br, I) | Can lead to over-alkylation. R is typically a primary or secondary alkyl group. wikipedia.orgmasterorganicchemistry.com | |

| N-Arylation | Ar-X (X=Br, I, OTf) | Often requires a Palladium catalyst (e.g., Buchwald-Hartwig conditions). acs.org | |

| Urea Formation | R-N=C=O | Reaction with an isocyanate. | |

| Thiourea Formation | R-N=C=S | Reaction with an isothiocyanate. |

C-H Functionalization of the Quinoline and Phenyl Rings

Modern synthetic methods focusing on transition-metal-catalyzed C-H activation and functionalization offer powerful tools for directly modifying the quinoline and phenyl rings without the need for pre-functionalized substrates. nih.govrsc.org

Quinoline Core Modification: The electron-donating nature of the amino group and the methyl groups influences the regioselectivity of C-H functionalization on the quinoline core. Palladium, rhodium, and iridium catalysts have been employed for the direct arylation, alkenylation, or alkylation of quinoline systems. nih.govmdpi.com For the this compound core, the C4, C6, and C7 positions are potential sites for such modifications, guided by the specific catalyst and directing group strategy employed.

3-Phenyl Ring Modification: The phenyl ring at the C3 position can be functionalized through classical electrophilic aromatic substitution reactions. For instance, nitration or halogenation would likely occur at the para-position due to steric hindrance from the quinoline core. Alternatively, if a halo-substituted phenyl group is used in the initial synthesis of the quinoline core, it can serve as a handle for subsequent palladium-catalyzed cross-coupling reactions like the Suzuki or Negishi couplings, allowing for the introduction of new aryl or alkyl groups. nobelprize.org

Interactive Data Table: C-H Functionalization and Cross-Coupling Strategies

| Reaction Type | Position | Reagent/Catalyst System (Example) | Product Structure (Generic) |

| Direct Arylation | C4, C6, or C7 | Ar-B(OH)₂, Pd Catalyst | |

| Electrophilic Halogenation | C4' of Phenyl Ring | NBS or Br₂ | |

| Suzuki Cross-Coupling | C4' of Phenyl Ring (requires pre-installed halide) | R-B(OH)₂, Pd Catalyst |

These derivatization strategies, summarized in the tables above, highlight the chemical tractability of the this compound scaffold. The ability to systematically and selectively modify different parts of the molecule is essential for the development of analogues with fine-tuned properties for various applications in materials science and medicinal chemistry.

Spectroscopic Characterization and Structural Confirmation of 5,8 Dimethyl 3 Phenylquinolin 2 Amine

Advanced Spectroscopic Techniques for Structural Elucidation

The definitive structural confirmation of a newly synthesized compound such as 5,8-Dimethyl-3-phenylquinolin-2-amine would rely on a combination of modern spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the carbon-hydrogen framework. For this compound, ¹H NMR would be expected to show distinct signals for the aromatic protons on the quinoline (B57606) and phenyl rings, as well as singlets for the two methyl groups and the amine protons. The chemical shifts and coupling constants of the aromatic protons would help determine their relative positions. ¹³C NMR would provide information on the number and types of carbon atoms present. Advanced techniques like COSY, HSQC, and HMBC would be employed to establish connectivity between protons and carbons, confirming the substitution pattern.

Mass Spectrometry (MS): Mass spectrometry is crucial for determining the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the molecular formula C₁₇H₁₆N₂. Fragmentation patterns observed in the mass spectrum can also offer structural clues.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound would be expected to show characteristic absorption bands for N-H stretching of the amine group (typically in the range of 3300-3500 cm⁻¹), C-H stretching of the aromatic and methyl groups, and C=C and C=N stretching vibrations within the quinoline ring system.

Purity Assessment and Chromatographic Analysis of this compound

Ensuring the purity of a synthesized compound is critical for its subsequent use. A combination of chromatographic and spectroscopic techniques is typically employed for purity assessment.

Chromatographic Methods: Techniques like Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC) are used to separate the target compound from any impurities or starting materials. The presence of a single spot in TLC or a single peak in an HPLC or GC chromatogram under various conditions is a strong indicator of purity. For HPLC analysis, a reversed-phase column with a suitable mobile phase (e.g., a mixture of acetonitrile (B52724) and water with a modifying agent) would likely be used.

Quantitative Analysis: Once a chromatographic method is developed, it can be used for quantitative purity assessment, often by using a calibrated internal or external standard. HPLC with UV detection is a common method for determining the purity of aromatic compounds like quinolines.

Below is a hypothetical data table illustrating the kind of information that would be generated from such analyses.

| Analytical Technique | Parameter | Hypothetical Value for this compound |

| ¹H NMR | Chemical Shift (δ) | Aromatic protons: ~7.0-8.5 ppm; Amine protons: ~5.0-6.0 ppm (broad singlet); Methyl protons: ~2.5-2.8 ppm (singlets) |

| ¹³C NMR | Chemical Shift (δ) | Aromatic carbons: ~110-160 ppm; Methyl carbons: ~20-25 ppm |

| HRMS | [M+H]⁺ | Calculated: 249.1386; Found: (Hypothetical value close to calculated) |

| FTIR | Wavenumber (cm⁻¹) | N-H stretch: ~3400-3300; C-H (aromatic): ~3100-3000; C-H (aliphatic): ~2950-2850; C=C/C=N stretch: ~1600-1450 |

| HPLC | Retention Time | Dependent on column and mobile phase |

| Purity | % | >98% (as determined by HPLC or qNMR) |

Stereochemical Considerations in the Synthesis and Analysis of Quinoline Derivatives

Stereochemistry plays a crucial role in the biological activity of many molecules. While this compound itself does not possess a chiral center, the synthesis of more complex quinoline derivatives often involves the creation of stereocenters.

Chiral Synthesis: When synthesizing quinoline derivatives with stereocenters, asymmetric synthesis methods are employed to control the formation of a specific enantiomer or diastereomer. This can involve the use of chiral catalysts, chiral auxiliaries, or starting materials from the chiral pool.

Analysis of Stereoisomers: If a synthesis could potentially produce stereoisomers, analytical techniques capable of separating and quantifying them are necessary. Chiral HPLC, using a chiral stationary phase, is a powerful tool for separating enantiomers. The absolute configuration of a chiral quinoline derivative can be determined by X-ray crystallography of a single crystal or by comparison of its optical rotation with that of a known standard.

In the context of quinoline chemistry, the introduction of substituents can lead to atropisomerism if rotation around a single bond is restricted, creating stable, non-superimposable conformers. While unlikely for the parent compound , this is a consideration for more sterically hindered derivatives.

Computational Chemistry and Theoretical Investigations of 5,8 Dimethyl 3 Phenylquinolin 2 Amine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic electronic properties of a molecule. nih.govrsc.org These calculations can elucidate the distribution of electrons, identify reactive sites, and predict a molecule's stability and reactivity.

Frontier Molecular Orbital Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity.

For quinoline (B57606) derivatives, DFT calculations have been used to determine these properties. nih.govrsc.org For instance, a study on various substituted quinolines revealed that the distribution of charge density in the HOMO and LUMO is often concentrated on the quinoline ring itself. rsc.org In the case of 5,8-Dimethyl-3-phenylquinolin-2-amine, the HOMO is expected to be localized on the electron-rich amino group and the quinoline ring, while the LUMO is likely distributed over the fused aromatic system. The presence of electron-donating methyl groups at positions 5 and 8 would be expected to raise the HOMO energy level, potentially making the molecule more reactive towards electrophiles.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound and Related Compounds (eV)

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| This compound | -5.85 | -1.25 | 4.60 |

| 3-Phenylquinolin-2-amine | -6.02 | -1.18 | 4.84 |

| 2-Aminoquinoline (B145021) | -6.21 | -1.05 | 5.16 |

Note: The data in this table is hypothetical and for illustrative purposes, based on general trends observed in related quinoline derivatives. Actual values would require specific DFT calculations for this compound.

Electrostatic Potential Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP map displays regions of negative potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack.

For this compound, the MEP surface would likely show a region of high negative potential around the nitrogen atom of the amino group, indicating its nucleophilic character and propensity to act as a hydrogen bond acceptor. The hydrogen atoms of the amino group would, in turn, represent a region of positive potential. The aromatic rings would exhibit a more neutral potential, with some variations depending on the specific electronic effects of the substituents. Understanding the MEP is crucial for predicting how the molecule might interact with biological targets, such as the active site of an enzyme. researchgate.net

Molecular Docking Simulations with Established Biological Targets (In Vitro Context)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govsciencescholar.usresearchgate.net It is widely used in drug discovery to predict the binding affinity and mode of interaction of a small molecule with a protein target. The results of docking studies are often expressed as a docking score, which is an estimation of the binding free energy.

Quinoline derivatives have been investigated as inhibitors of various biological targets, including enzymes like HIV reverse transcriptase and protein kinases. nih.govnih.gov For this compound, molecular docking could be employed to predict its binding affinity to a range of established biological targets. For example, docking studies against the ATP-binding site of a protein kinase could reveal potential hydrogen bonding interactions between the amino group of the quinoline and key amino acid residues in the active site, as well as hydrophobic interactions involving the phenyl and dimethyl-substituted quinoline core.

Table 2: Hypothetical Molecular Docking Scores of this compound against Various Biological Targets

| Target Protein | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Epidermal Growth Factor Receptor (EGFR) | 1M17 | -9.2 | Met793, Leu718, Cys797 |

| HIV-1 Reverse Transcriptase | 4I2P | -8.5 | Lys101, Tyr181, Tyr188 |

| Cyclooxygenase-2 (COX-2) | 5IKR | -7.8 | Arg120, Tyr355, Ser530 |

Note: The data in this table is hypothetical and serves as an example of what could be obtained from molecular docking studies. The selection of targets is based on the known activities of other quinoline derivatives.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations provide a detailed picture of the conformational flexibility of a molecule and its interactions with its environment over time. mdpi.com By simulating the motion of atoms and molecules, MD can reveal the stable conformations of a ligand and how it adapts its shape upon binding to a receptor.

For this compound, a key conformational feature is the rotational freedom of the phenyl group at the 3-position relative to the quinoline ring. An MD simulation could explore the potential energy surface associated with this rotation, identifying the most stable (lowest energy) conformations. acs.orgic.ac.uk This is important because the relative orientation of these two ring systems can significantly impact the molecule's ability to fit into a binding pocket. Furthermore, MD simulations of the ligand-protein complex, following molecular docking, can assess the stability of the predicted binding pose and provide insights into the dynamic nature of the interactions. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical Aspects)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.govdergipark.org.trorientjchem.org By identifying the key molecular descriptors that influence activity, QSAR models can be used to predict the activity of new, unsynthesized compounds.

Descriptor Selection and Calculation

The first step in building a QSAR model is the calculation of a wide range of molecular descriptors for a set of compounds with known biological activity. These descriptors can be broadly classified into several categories:

1D descriptors: These are based on the molecular formula, such as molecular weight and atom counts.

2D descriptors: These are derived from the 2D representation of the molecule and include topological indices, connectivity indices, and counts of specific functional groups.

3D descriptors: These are calculated from the 3D conformation of the molecule and include steric parameters (e.g., molecular volume, surface area) and electronic parameters (e.g., dipole moment, HOMO/LUMO energies). dergipark.org.tr

For a QSAR study of quinoline derivatives, a diverse set of descriptors would be calculated. For this compound, relevant descriptors would likely include:

Electronic descriptors: Such as HOMO and LUMO energies, dipole moment, and atomic charges, to account for the electronic effects of the substituents. orientjchem.org

Hydrophobic descriptors: Like the logarithm of the octanol-water partition coefficient (logP), to model the compound's ability to cross cell membranes.

Steric descriptors: To describe the size and shape of the molecule.

Once calculated, statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are used to select the most relevant descriptors and build a predictive QSAR model. nih.gov Such a model could then be used to guide the design of new this compound analogs with potentially improved biological activity.

Table 3: Examples of Molecular Descriptors Potentially Relevant for QSAR of this compound

| Descriptor Class | Descriptor Name | Description |

| Constitutional | Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. |

| Topological | Balaban J index | A topological index that reflects the branching of the molecular skeleton. |

| Geometric | Molecular Surface Area (MSA) | The total surface area of the molecule. |

| Electronic | HOMO Energy | Energy of the Highest Occupied Molecular Orbital. |

| Electronic | LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. |

| Physicochemical | LogP | The logarithm of the partition coefficient between n-octanol and water, a measure of hydrophobicity. |

| Physicochemical | Topological Polar Surface Area (TPSA) | The sum of the surface areas of polar atoms, related to drug transport properties. |

Statistical Validation of QSAR Models

The development of a robust and predictive Quantitative Structure-Activity Relationship (QSAR) model is a critical step in computational drug design and regulatory toxicology. However, the creation of a model is incomplete without rigorous statistical validation. Validation assesses the reliability and relevance of the QSAR model, ensuring its ability to make accurate predictions for new, untested compounds. wikipedia.org For any QSAR model involving this compound, a thorough statistical validation process would be imperative to ascertain its predictive power and define its applicability domain. basicmedicalkey.comnih.gov

The validation of a QSAR model is generally categorized into two main types: internal validation and external validation.

Internal Validation

Internal validation procedures utilize the initial dataset used to develop the model (the training set) to assess the model's robustness and stability. basicmedicalkey.com The primary goal is to ensure that the model is not a result of a chance correlation and is not overfitted to the training data. researchgate.net Overfitting occurs when a model describes the random error or noise in the data rather than the underlying relationship.

Common internal validation techniques include:

Cross-Validation: This is a widely used technique where a portion of the training data is held out, and the model is built with the remaining data. The developed model then predicts the value for the held-out data. This process is repeated until every data point has been in the held-out set once. A popular variant is the Leave-One-Out (LOO) cross-validation, where one compound is removed at a time. researchgate.net The collective predictive performance is then evaluated.

Y-Randomization (or Response Randomization): In this method, the biological activity values (Y-variable) of the training set are randomly shuffled, and a new QSAR model is developed using the original independent variables (descriptors). This process is repeated multiple times. A valid QSAR model should have significantly lower statistical metrics (e.g., R²) for the randomized models compared to the original model, demonstrating that the original correlation was not due to chance.

External Validation

External validation is considered the most stringent test of a QSAR model's predictive capability. semanticscholar.orgscispace.com It involves using the developed model to predict the biological activity of a set of compounds that were not used in the model's development (the test set or external set). basicmedicalkey.com A model that accurately predicts the activities of the external set is considered to have high predictive power. uniroma1.it

For a robust external validation, the test set compounds should be structurally diverse and span the same range of biological activities as the training set. basicmedicalkey.com

Key Statistical Parameters for Model Validation

Several statistical metrics are employed to quantify the performance of a QSAR model during both internal and external validation. nih.govacs.org

Coefficient of Determination (R²): This parameter measures the goodness-of-fit of the model to the training data. researchgate.net It represents the proportion of the variance in the dependent variable (biological activity) that is predictable from the independent variables (descriptors). acs.org Values range from 0 to 1, with higher values indicating a better fit.

Adjusted R² (R²adj): This is a modification of R² that accounts for the number of predictors in the model. It is a more conservative estimate of the model's fit, as it penalizes the inclusion of non-significant descriptors. researchgate.net

Cross-validated R² (Q² or R²cv): This metric is derived from the cross-validation process and is a measure of the model's internal predictivity. researchgate.net A high Q² value (typically > 0.5) is indicative of a robust model. researchgate.net A large difference between R² and Q² can suggest overfitting. researchgate.net

Root Mean Square Error (RMSE): This parameter measures the average magnitude of the error between the observed and predicted activity values. researchgate.net A lower RMSE indicates a better model performance. It is often reported for the training set (RMSEC - Root Mean Square Error of Calibration), the cross-validation (RMSECV), and the test set (RMSEP - Root Mean Square Error of Prediction). researchgate.netnih.gov

Predictive R² (R²pred): This metric is used in external validation and assesses the predictive power of the model on the test set. mdpi.com It compares the predicted values for the test set with the experimental values.

Illustrative Data Tables for Statistical Validation

The following tables represent hypothetical results from a statistical validation of a QSAR model for a series of quinoline derivatives, including this compound.

Table 1: Illustrative Internal Validation Statistics

| Parameter | Value | Description |

| R² | 0.85 | Coefficient of Determination for the training set. |

| R²adj | 0.82 | Adjusted R² for the training set. |

| Q² (LOO) | 0.75 | Leave-One-Out Cross-Validated R². |

| RMSEC | 0.35 | Root Mean Square Error of Calibration (Training Set). |

| RMSECV | 0.42 | Root Mean Square Error of Cross-Validation. |

Table 2: Illustrative External Validation Statistics

| Parameter | Value | Description |

| Number of Test Compounds | 20 | The number of compounds in the external validation set. |

| R²pred | 0.78 | Predictive R² for the external test set. |

| RMSEP | 0.39 | Root Mean Square Error of Prediction (Test Set). |

In Vitro Biological Activity Profiling of 5,8 Dimethyl 3 Phenylquinolin 2 Amine

Antimalarial Activity in In Vitro Models

There is no available information regarding the in vitro antimalarial activity of 5,8-Dimethyl-3-phenylquinolin-2-amine.

In Vitro Efficacy Against Plasmodium falciparum Strains

No studies have been published that evaluate the efficacy of this compound against chloroquine-sensitive or chloroquine-resistant strains of Plasmodium falciparum.

Proposed In Vitro Mechanisms of Action (e.g., Heme Detoxification Inhibition)

The mechanism of action for this compound has not been investigated. While many quinoline-based antimalarials are known to interfere with heme detoxification in the parasite's digestive vacuole, it is unknown if this compound shares that mechanism.

Antimicrobial Activity against Bacterial Strains in Vitro

There is no available information regarding the in vitro antimicrobial activity of this compound.

Broad-Spectrum Antibacterial Potential (In Vitro)

Data on the minimum inhibitory concentrations (MICs) of this compound against a panel of Gram-positive and Gram-negative bacteria are not available in the scientific literature.

Specific In Vitro Enzyme Inhibition Studies

No research has been published detailing any specific bacterial enzyme inhibition by this compound.

Antifungal Activity in In Vitro Assays

There is no available information regarding the in vitro antifungal activity of this compound. Studies assessing its efficacy against common fungal pathogens such as Candida or Aspergillus species have not been reported.

Following a comprehensive search of available scientific literature, no specific in vitro biological activity data was found for the compound "this compound" corresponding to the detailed outline provided. The search included targeted queries for its potential antiviral, anticancer, antiproliferative, anti-inflammatory, and enzyme-inhibitory properties.

The available research focuses on derivatives of the broader quinoline (B57606) and quinazoline (B50416) families, but does not provide specific experimental results for this compound. Therefore, it is not possible to generate a scientifically accurate article that strictly adheres to the requested outline without fabricating information.

An article on the general biological activities of the 2-amino-3-phenylquinoline (B1279982) scaffold could be produced, but this would deviate from the explicit instruction to focus solely on the 5,8-dimethyl substituted compound. To maintain scientific integrity and adhere to the user's strict constraints, the requested article cannot be generated at this time.

Anticonvulsant Activities in In Vitro Preparations

The quinoline scaffold is a recognized pharmacophore in the development of anticonvulsant agents. Various derivatives have been synthesized and evaluated for their potential to modulate neuronal excitability, a key factor in seizure activity. Research has shown that certain quinoline derivatives exhibit anticonvulsant properties in various in vitro models.

For instance, a study on 8-substituted quinoline derivatives demonstrated notable anticonvulsant effects. Compounds such as 8-(3'-(4"-phenylpiperazino)-2'-hydroxypropyloxy)quinoline showed significant activity. jst.go.jp These findings suggest that the anticonvulsant effects may be linked to the presence of an aryloxypropanolamine side chain, which can confer β-blocking properties. jst.go.jp Another series of substituted quinoline-2(1H)-one and 1,2,4-triazolo[4,3-a]-quinoline derivatives were designed to meet the structural requirements for anticonvulsant properties and showed promising results in preclinical tests.

While no direct in vitro anticonvulsant data for this compound has been reported, the activity of these related structures underscores the potential of the quinoline nucleus as a source of new anticonvulsant drugs.

Table 1: Examples of Anticonvulsant Activity in Quinoline Derivatives (General) (Note: This table presents data for related quinoline compounds, not this compound)

| Compound Class | Test Model | Observed Activity |

|---|---|---|

| 8-Substituted Quinolines | Maximal Electroshock (MES) Test | Potent Anticonvulsive Agent |

Other Noteworthy In Vitro Biological Activities (e.g., Anti-protozoal, Anti-leishmanial)

The quinoline core is a cornerstone in the development of antiparasitic drugs, most famously exemplified by the antimalarial drug quinine (B1679958). This has spurred investigation into the efficacy of various quinoline derivatives against a range of protozoan parasites, including those responsible for leishmaniasis.

Several studies have highlighted the broad-spectrum antiprotozoal activities of novel quinoline derivatives. semanticscholar.org For example, certain quinoline derivatives incorporating arylnitro and aminochalcone moieties have demonstrated significant in vitro activity against parasites such as Trypanosoma brucei rhodesiense, Trypanosoma cruzi, and Leishmania infantum. semanticscholar.org

Specifically concerning anti-leishmanial activity, the 2-substituted quinoline series has emerged as a promising source of new drug candidates. nih.gov Research stemming from ethnopharmacological studies has led to the synthesis and evaluation of numerous 2-substituted quinolines, with some exhibiting low micromolar IC50 values against Leishmania donovani in vitro. nih.gov The position and nature of substituents on the quinoline ring have been shown to significantly influence anti-leishmanial activity. frontiersin.org For instance, newer 3, 6, and 8-aminoquinoline (B160924) substituted compounds have been synthesized and evaluated for their in-vitro antileishmanial activity against the promastigote form of Leishmania donovani, with several analogues exhibiting significant activity.

Although specific anti-protozoal or anti-leishmanial data for this compound is not available, the consistent and potent activity of other substituted aminoquinolines suggests that this compound could warrant investigation in this therapeutic area.

Table 2: Examples of Anti-leishmanial Activity in Quinoline Derivatives (General) (Note: This table presents data for related quinoline compounds, not this compound)

| Compound Class | Leishmania Species | In Vitro Activity (IC50) |

|---|---|---|

| 2-Substituted Quinolines | L. donovani | As low as 0.2 µM |

Structure Activity Relationship Sar Studies of 5,8 Dimethyl 3 Phenylquinolin 2 Amine Analogues

Impact of Substituent Position and Nature on In Vitro Biological Efficacy

The biological activity of quinoline-based compounds is profoundly influenced by the nature and position of substituents on the heterocyclic ring system. Modifications can alter the compound's electronic properties, lipophilicity, steric profile, and ability to interact with biological targets.

The substitution pattern on the quinoline (B57606) core is a critical determinant of biological activity.

C-2 Position: The C-2 position is frequently substituted to modulate activity. For instance, in some quinoline series, the introduction of heteroaryl groups at this position has been shown to enhance lipophilicity and DNA binding properties, which can contribute to anticancer activity. The nature of the substituent is crucial; studies on quinoline-imidazole hybrids have shown that an electron-donating methoxy (B1213986) group at C-2 enhances antimalarial activity, whereas an electron-withdrawing chloro group leads to a loss of activity.

C-3 Position: A substituent at the C-3 position is considered an absolute requirement for the activity of certain classes of quinoline derivatives. For example, in a series of 4-aminoquinolines acting as α2C-adrenoceptor antagonists, a substituent at C-3 was found to be critical for potency. researchgate.net

C-5 and C-8 Positions: Substitutions at the C-5 and C-8 positions on the benzenoid ring of the quinoline nucleus significantly impact biological effects. In a study of quinoline derivatives' cytotoxicity against colorectal carcinoma cells, functionalization at these positions was shown to modulate activity. For instance, a mixture of 5-methylquinoline (B1294701) and 7-methylquinoline (B44030) showed a certain level of cytotoxicity, which was altered by further substitutions. brieflands.com Specifically, compounds with methyl substitution at the C-5 position of the quinoline ring have demonstrated more potent anticancer activity compared to those with substitution at the C-6 position. nih.gov The presence of a hydroxyl group at the C-8 position has been confirmed to be relevant for enhancing cytotoxicity in a series of 2-styryl-quinolines.

The table below summarizes the influence of substituents at various positions on the quinoline ring based on findings from related analogues.

| Position | Substituent Type | Observed Effect on In Vitro Activity | Compound Class Studied |

| C-2 | Electron-donating (e.g., -OCH₃) | Enhanced antimalarial activity | Quinoline-imidazole hybrids |

| C-2 | Electron-withdrawing (e.g., -Cl) | Loss of antimalarial activity | Quinoline-imidazole hybrids |

| C-3 | Various substituents | Essential for α2C-adrenoceptor antagonism | 4-Aminoquinolines researchgate.net |

| C-5 | Methyl group | More potent anticancer activity than C-6 methyl | General quinoline derivatives nih.gov |

| C-8 | Hydroxyl group | Enhanced cytotoxicity | 2-Styryl-quinolines |

| C-8 | Nitro group | Influenced cytotoxicity (less than -OH) | 2-Styryl-quinolines |

The phenyl group at the C-3 position is a key structural feature that can be modified to fine-tune biological activity. While specific studies on 3-phenylquinolin-2-amine are scarce, research on other phenyl-substituted quinolines provides valuable insights. The electronic properties and substitution pattern of this phenyl ring can affect ligand-target interactions. For instance, in a series of 2-phenylquinoline-4-carboxylic acid derivatives, substitutions on the phenyl ring were integral to their activity as inhibitors of human dihydroorotate (B8406146) dehydrogenase. A quantitative structure-activity relationship (QSAR) model developed for these compounds highlighted the importance of the phenyl ring's electronic and steric properties.

In other quinoline series, the substitution on a phenyl ring at various positions influences activity. For example, in a study of quinoxaline (B1680401) urea (B33335) analogs, which share structural similarities with quinolines, substitutions on a phenyl ring were well-tolerated and influenced activity against TNFα-induced NFκB activation. nih.gov

The amine group at the C-2 position is a crucial pharmacophoric feature. It can act as a hydrogen bond donor, which is often essential for binding to target proteins. The basicity of this amine can also play a role in the compound's pharmacokinetic properties and its ability to interact with acidic residues in a binding pocket.

Studies on related heterocyclic systems, such as quinazolines and quinoxalines, underscore the importance of the C-2 amino group. For instance, in quinazoline (B50416) derivatives, the 2-amino group is a key feature in α1-adrenoceptor blockers. Nickel-catalyzed C-2 amination of quinolines has been developed as a synthetic route, highlighting the interest in placing amino groups at this position to generate biologically active molecules. researchgate.net The orientation and substitution of this amine can dramatically affect binding affinity and selectivity.

Stereochemical Influence on In Vitro Activity

Stereochemistry can play a profound role in the biological activity of chiral molecules, as enantiomers or diastereomers often exhibit different affinities for their biological targets. For quinoline derivatives, the introduction of chiral centers can lead to stereospecific interactions with receptors or enzymes.

Pharmacophore Modeling and Ligand-Target Interactions (In Vitro Context)

Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. For quinoline derivatives, pharmacophore models often highlight the importance of hydrogen bond donors, hydrogen bond acceptors, aromatic rings, and hydrophobic features.

A typical pharmacophore model for quinoline-based inhibitors might include:

Aromatic Ring Feature: Corresponding to the quinoline core itself, which can engage in π-π stacking or hydrophobic interactions with the target protein. nih.gov

Hydrogen Bond Acceptor: Often the nitrogen atom within the quinoline ring.

Hydrogen Bond Donor: The C-2 amine group in the case of 5,8-Dimethyl-3-phenylquinolin-2-amine analogues would serve as a critical hydrogen bond donor.

Additional Features: Depending on the specific target, other features like hydrophobic groups (e.g., the methyl groups at C-5 and C-8) and another aromatic feature (the C-3 phenyl ring) would be included.

A study on quinoline derivatives as VEGFR-2 tyrosine kinase inhibitors developed a five-point pharmacophore model consisting of two hydrogen bond acceptors, one hydrogen bond donor, and two aromatic rings. nih.govmdpi.com This model successfully predicted the activity of the compounds, underscoring the importance of these features for ligand-target binding. nih.govmdpi.com Molecular docking studies on various quinoline derivatives have further elucidated ligand-target interactions, often showing the quinoline core embedded in a hydrophobic pocket while specific substituents form key hydrogen bonds or electrostatic interactions with amino acid residues. dergipark.org.tr

Correlation between Computational Descriptors and In Vitro Biological Response

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. This is achieved by using various molecular descriptors that quantify the physicochemical properties of the molecules.

For quinoline derivatives, a range of descriptors have been found to correlate with their in vitro biological response:

Topological Descriptors: These describe the connectivity of atoms in a molecule. Indices like the Kier & Hall connectivity indices have been used in QSAR models for antimalarial quinolines.

Electronic Descriptors: Parameters such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, dipole moment, and atomic charges are often correlated with activity. For instance, the antiviral activity of some quinoline derivatives was found to be positively influenced by increasing the electron-withdrawing properties of substituents on an anilide ring. researchgate.net

Lipophilicity Descriptors: The octanol-water partition coefficient (logP) is a crucial descriptor. The antiviral activity of 8-hydroxyquinoline-2-carboxanilides was shown to linearly increase with increasing lipophilicity. researchgate.net

Steric Descriptors: Molar refractivity (MR) and molecular volume can account for the size and shape of the molecule, which is important for fitting into a binding site.

A 3D-QSAR study on a class of ring-substituted quinolines with anti-tuberculosis activity utilized Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to build predictive models. These models provided insights into how steric and electrostatic fields around the molecules influence their activity, allowing for the identification of key features to improve potency.

The table below lists common computational descriptors and their relevance to the biological activity of quinoline analogues.

| Descriptor Type | Example Descriptor | Relevance to In Vitro Biological Response |

| Electronic | HOMO/LUMO energies, Dipole moment | Influences reactivity and electrostatic interactions with the target. proquest.com |

| Lipophilic | logP (Octanol-Water Partition Coefficient) | Correlates with membrane permeability and hydrophobic interactions. researchgate.net |

| Steric | Molar Refractivity (MR), Molecular Volume | Describes the size and shape requirements for binding to the target site. proquest.com |

| Topological | Connectivity Indices | Quantifies molecular branching and structure, often related to binding affinity. |

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are also commonly used to evaluate the drug-likeness of quinoline derivatives at an early stage of development. benthamdirect.com

Emerging Research Directions and Future Prospects for 5,8 Dimethyl 3 Phenylquinolin 2 Amine

Exploration of Novel Synthetic Methodologies for Enhanced Accessibility

The accessibility of 5,8-Dimethyl-3-phenylquinolin-2-amine is fundamental for its extensive biological evaluation and further development. While classical methods like the Friedländer synthesis provide a foundational approach for quinoline (B57606) construction, future research will likely focus on more efficient, sustainable, and versatile synthetic strategies. nih.gov Modern synthetic organic chemistry offers several promising avenues.

One key area of exploration is the development of one-pot, multi-component reactions . These reactions, which combine three or more starting materials in a single operation, offer significant advantages in terms of efficiency, atom economy, and reduced waste generation. nih.gov For instance, a potential one-pot strategy could involve the condensation of 2-amino-3,6-dimethylbenzaldehyde (B15313100) (or a related ketone), a phenylacetonitrile (B145931) derivative, and an aminating agent, possibly under transition-metal-free conditions mediated by a base like potassium tert-butoxide. researchgate.net

Another promising direction is the application of transition-metal catalysis . Palladium-, copper-, or iron-catalyzed cross-coupling and annulation reactions have revolutionized the synthesis of N-heterocycles. researchgate.net A future methodology could involve a cascade reaction starting from simpler, commercially available anilines and alkynes, using a catalyst to orchestrate the formation of the quinoline core in a highly regioselective manner. researchgate.net Such methods often proceed under milder conditions and exhibit broad functional group tolerance, which would be advantageous for creating a library of related analogues. researchgate.netresearchgate.net

The table below summarizes potential advanced synthetic approaches that could be adapted for the synthesis of this compound and its derivatives.

| Synthetic Approach | Potential Starting Materials | Key Features |

| One-Pot Friedländer Synthesis | 2-Amino-3,6-dimethylacetophenone, Phenylacetaldehyde | Solvent-free conditions, use of catalysts like poly(phosphoric acid). nih.gov |

| KOtBu-Mediated Annulation | 2-Amino-3,6-dimethylbenzaldehyde, Phenylacetonitrile | Transition-metal-free, rapid reaction times, operational simplicity. researchgate.net |

| Metal-Catalyzed Cyclization | Substituted anilines, alkynes, and an amine source | High efficiency, potential for diverse functionalization, milder reaction conditions. researchgate.netresearchgate.net |

| Reductive Cyclization | 2-Nitro-substituted benzaldehydes and nitriles | One-flask procedure starting from simple precursors like acetonitrile (B52724). rsc.org |

By focusing on these modern synthetic strategies, researchers can significantly enhance the accessibility of this compound, paving the way for comprehensive biological screening and structure-activity relationship studies.

Investigation of New In Vitro Biological Targets and Pathways

The diverse biological activities reported for quinoline derivatives suggest that this compound could interact with a multitude of cellular targets and pathways. biointerfaceresearch.comresearchgate.netacs.org Future research should prioritize a broad-based in vitro screening approach to identify novel biological activities and elucidate its mechanism of action.

Anticancer Activity: Many quinoline derivatives exhibit potent anticancer properties by interfering with DNA-related processes, inhibiting cell proliferation, and inducing apoptosis. acs.orgnih.gov Future studies should evaluate this compound against a panel of human cancer cell lines, such as breast (MCF-7), colon (HT-29), and lung (H-460) cancers. biointerfaceresearch.comnih.gov Subsequent mechanistic studies could investigate its effect on the cell cycle, its potential to inhibit key enzymes like topoisomerases, or its ability to interact with DNA structures like G-quadruplexes. nih.govnih.gov

Antimicrobial Properties: The 2-aminoquinoline (B145021) scaffold is present in compounds with significant antimicrobial activity. nih.gov It is crucial to investigate the potential of this compound against a range of pathogenic bacteria and fungi. Initial screening could determine its minimum inhibitory concentration (IC50) against clinically relevant strains like Bacillus subtilis and Escherichia coli. nih.gov

Enzyme Inhibition: The quinoline nucleus is a "privileged scaffold" in medicinal chemistry, known to target various enzymes. Potential targets for investigation include:

Kinases: Many kinase inhibitors feature a quinoline core. Screening against a panel of protein kinases involved in cancer signaling pathways could reveal specific inhibitory activity.

Cholinesterases: Given the role of quinoline-based compounds in neurodegenerative disease research, evaluating the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) could be a fruitful avenue. mdpi.com

Monoamine Oxidases (MAO): Some heterocyclic structures, including coumarins with a 3-phenyl substituent, are known to inhibit MAO-A and MAO-B, enzymes relevant to neurodegenerative disorders and depression. researchgate.net

A systematic in vitro evaluation will be essential to map the biological activity profile of this compound and identify the most promising therapeutic areas for further development.

Advanced Computational Approaches for Predictive Modeling

In silico methods are indispensable tools in modern drug discovery for predicting the biological activity, metabolism, and potential targets of novel compounds, thereby saving time and resources. Advanced computational approaches can provide profound insights into the molecular behavior of this compound.

Molecular Docking: This technique can be used to predict the binding orientation and affinity of the compound within the active site of various biological targets. For instance, based on the known activities of related quinolines, docking studies could be performed against targets such as the ATP-binding pocket of protein kinases, the active site of topoisomerases, or the catalytic gorge of cholinesterases. nih.govadelaide.edu.au These studies can help prioritize experimental testing and explain observed biological activities on a molecular level.

Quantitative Structure-Activity Relationship (QSAR): Once a series of analogues is synthesized and tested, 2D and 3D-QSAR models can be developed. These models mathematically correlate the chemical structures of the compounds with their biological activities. researchgate.net QSAR studies can identify key physicochemical properties (e.g., hydrophobicity, electronic properties, steric factors) that govern the activity of this class of compounds, providing a predictive framework for designing more potent molecules. researchgate.net

Molecular Dynamics (MD) Simulations: To gain a deeper understanding of the stability and dynamics of the ligand-protein complex, MD simulations can be performed. An MD simulation of this compound bound to a putative target can reveal the stability of key interactions over time and provide insights into the binding free energy, offering a more accurate assessment of the ligand's affinity. nih.gov

| Computational Method | Application for this compound | Predicted Outcome |

| Molecular Docking | Predicting binding mode in enzymes (e.g., kinases, cholinesterases). | Identification of key binding interactions and prioritization of biological assays. nih.gov |

| QSAR | Modeling the activity of a series of analogues. | Predictive model for designing new analogues with enhanced potency. researchgate.net |

| MD Simulations | Assessing the stability of the compound-protein complex. | Confirmation of stable binding and calculation of binding free energy. nih.gov |

Employing these computational tools will be crucial for building a comprehensive understanding of the compound's structure-activity landscape and for rationally guiding the design of next-generation analogues.

Design and Synthesis of Next-Generation Analogues based on SAR Insights

Systematic structural modification and the subsequent evaluation of biological activity are at the heart of medicinal chemistry. The structure of this compound offers multiple points for modification to probe the structure-activity relationship (SAR) and develop next-generation analogues with improved potency, selectivity, and drug-like properties.

Modifications of the 3-Phenyl Ring: The substitution pattern on the 3-phenyl group can significantly impact biological activity. Future work should involve the synthesis of analogues with various substituents (e.g., hydroxyl, methoxy (B1213986), halogen, nitro) at the ortho, meta, and para positions. This will probe the electronic and steric requirements for optimal target interaction. For example, in other heterocyclic scaffolds, such substitutions have been shown to dramatically influence potency against enzymes like MAO-B. researchgate.net

Alterations of the Quinoline Core: The methyl groups at positions 5 and 8 influence the compound's lipophilicity and steric profile. Synthesizing analogues where these groups are removed, shifted, or replaced with other alkyl or alkoxy groups can provide valuable SAR insights. who.int

Derivatization of the 2-Amino Group: The primary amine at the C2 position is a key site for derivatization. It can be acylated, alkylated, or used as a handle to link the quinoline core to other pharmacophores, potentially leading to hybrid molecules with dual-action mechanisms. This approach has been successfully used to develop multifunctional ligands for complex diseases like Alzheimer's. mdpi.com

The systematic exploration of these structural modifications, guided by biological testing and computational modeling, will be essential for optimizing the therapeutic potential of the this compound scaffold.

Q & A

Q. What statistical approaches are recommended for handling outliers in toxicity screening data?

- Methodological Answer : Apply robust regression techniques (e.g., Huber loss) to minimize outlier influence on dose-response curves. Use Grubbs’ test to identify and exclude statistical outliers, followed by bootstrapping to estimate confidence intervals. Pair with mechanistic toxicology models (e.g., physiologically based pharmacokinetic modeling) to contextualize anomalous results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.